molecular formula C12H8ClF2NOS B14137764 5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine CAS No. 88965-58-6

5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine

Cat. No.: B14137764
CAS No.: 88965-58-6
M. Wt: 287.71 g/mol
InChI Key: ITRMYIQCNSANKZ-UHFFFAOYSA-N
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Description

5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is a complex organic compound with the molecular formula C12H8ClF2NOS . This compound is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and a sulfanyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluorobenzyl chloride with 5-chloropyridine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure allows it to interact with multiple biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine
  • 5-Chloro-2-{[(2,4-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine
  • 5-Chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine

Uniqueness

5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and sulfanyl groups makes it a versatile compound for various applications .

Properties

CAS No.

88965-58-6

Molecular Formula

C12H8ClF2NOS

Molecular Weight

287.71 g/mol

IUPAC Name

5-chloro-2-[(2,6-difluorophenyl)methylsulfanyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H8ClF2NOS/c13-8-4-5-12(16(17)6-8)18-7-9-10(14)2-1-3-11(9)15/h1-6H,7H2

InChI Key

ITRMYIQCNSANKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CSC2=[N+](C=C(C=C2)Cl)[O-])F

Origin of Product

United States

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